molecular formula C25H29N3O5 B3254621 Z-Trp-Leu-OH CAS No. 2419-35-4

Z-Trp-Leu-OH

Cat. No.: B3254621
CAS No.: 2419-35-4
M. Wt: 451.5 g/mol
InChI Key: PRVOFXHSFOVHHN-VXKWHMMOSA-N
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Description

Z-Trp-Leu-OH: , also known as N-[(Benzyloxy)carbonyl]-L-leucyl-L-tryptophan, is a dipeptide compound composed of the amino acids tryptophan and leucine. It is often used in biochemical research and proteomics due to its unique properties and interactions.

Safety and Hazards

When handling “Z-Trp-Leu-OH”, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Trp-Leu-OH can be synthesized through a peptide coupling reaction between L-leucine and N-[(Benzyloxy)carbonyl]-L-tryptophan (Z-Trp-ONP). The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid).

Major Products:

    Oxidation: Oxidized derivatives of tryptophan.

    Reduction: Reduced peptide derivatives.

    Substitution: Free peptide without the Z protecting group.

Mechanism of Action

Z-Trp-Leu-OH exerts its effects primarily through interactions with enzymes and proteins. The tryptophan residue can form cation-π interactions with positively charged molecules, influencing protein structure and function. The leucine residue contributes to hydrophobic interactions, stabilizing protein-peptide complexes . These interactions can inhibit enzyme activity or modulate protein-protein interactions, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Z-Trp-Leu-OH is unique due to the specific combination of tryptophan and leucine, which provides distinct biochemical properties. The presence of the benzyloxycarbonyl (Z) protecting group allows for selective deprotection and modification, making it versatile in peptide synthesis .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-16(2)12-22(24(30)31)27-23(29)21(13-18-14-26-20-11-7-6-10-19(18)20)28-25(32)33-15-17-8-4-3-5-9-17/h3-11,14,16,21-22,26H,12-13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVOFXHSFOVHHN-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227077
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-35-4
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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